N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide
Overview
Description
N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide is a synthetic organic compound characterized by the presence of a brominated phenyl ring, a hydroxyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide typically involves multiple steps:
Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.
Hydroxylation: The brominated phenyl compound is then subjected to hydroxylation to introduce the hydroxyl group at the 2-position.
Acetamidation: The final step involves the reaction of the hydroxylated bromophenyl compound with chloroacetyl chloride to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroacetamide moiety under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated phenyl compound.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-Chloro-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide
- N-[1-(3-Bromo-phenyl)-2-hydroxy-1-methyl-ethyl]-2-bromo-acetamide
- N-[1-(3-Bromo-phenyl)-2-hydroxy-1-methyl-ethyl]-2-hydroxy-acetamide
Uniqueness
N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H13BrClNO2 |
---|---|
Molecular Weight |
306.58 g/mol |
IUPAC Name |
N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]-2-chloroacetamide |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(7-15,14-10(16)6-13)8-3-2-4-9(12)5-8/h2-5,15H,6-7H2,1H3,(H,14,16) |
InChI Key |
YMUDVPSEDCDDMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)Br)NC(=O)CCl |
Origin of Product |
United States |
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